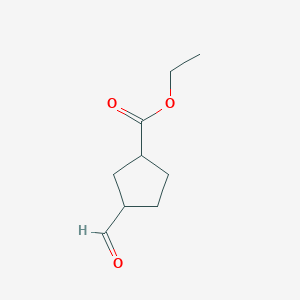

Ethyl 3-formylcyclopentane-1-carboxylate

Description

Ethyl 3-formylcyclopentane-1-carboxylate is a cyclopentane-based ester featuring a formyl (-CHO) substituent at the 3-position and an ethyl ester (-COOEt) at the 1-position. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, such as participation in condensation or nucleophilic addition reactions.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 3-formylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)8-4-3-7(5-8)6-10/h6-8H,2-5H2,1H3 |

InChI Key |

WZFBBSHFFGLSBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

This compound is typically synthesized through multi-step organic transformations involving cyclopentane derivatives. The key synthetic challenge is the selective introduction of the formyl group at the 3-position of the cyclopentane ring while maintaining the ester functionality at the 1-position.

The most documented approach involves:

- Starting from cyclopentane carboxylic acid derivatives or related cyclopentane lactones.

- Functional group interconversions including oxidation, reduction, and esterification.

- Use of ozonolysis and Wittig-type reactions for formyl group introduction and modification.

Ozonolysis-Based Preparation

One of the primary methods involves ozonolysis of suitable cyclopentane derivatives, followed by reductive workup to yield the aldehyde function.

- Starting Material: Trans-3,3-dimethyl-2-(2'-methyl-1'-propenyl)-cyclopropane-1-carboxylic acid or related esters.

- Ozonolysis Conditions: Ozone is bubbled through a solution of the starting material in a lower alkanol (methanol preferred) at low temperatures (around -78°C to 0°C).

- Solvent System: Methanol or mixtures with ethyl acetate, chloroform, or carbon tetrachloride.

- Workup: Reductive decomposition of ozonides using reducing agents at temperatures near -40°C.

- Outcome: Formation of dialkyl ketal intermediates, which upon hydrolysis yield the aldehyde-containing cyclopentane ester.

This method allows for the conversion of trans-chrysanthemic acid esters into the corresponding formylcyclopentane carboxylates with control over stereochemistry.

Wittig and Related Condensation Reactions

Following ozonolysis, the aldehyde intermediates can be further manipulated using Wittig or Horner–Wadsworth–Emmons reactions to introduce or modify the formyl group:

- Reagents: Phosphonium salts or phosphonates such as diethyl (methoxycarbonylmethyl)phosphonate.

- Bases: Sodium amide, sodium hydride, or sodium methylate.

- Solvents: Diethyl ether, tetrahydrofuran, dimethoxyethane, or dimethylformamide.

- Temperature: Typically ambient to slightly elevated temperatures.

- Purpose: To form unsaturated esters or to convert lactones into aldehyde-containing esters.

This step is critical for obtaining the desired aldehyde functionality at the 3-position with retention of the ester group at the 1-position.

Esterification and Resolution

- Esterification: The carboxylic acid precursors can be esterified using diazomethane or acid chlorides in the presence of pyridine to form the ethyl ester.

- Resolution: Optically active forms can be obtained by resolution techniques involving selective insolubilization of salts or fractional crystallization.

- Transesterification: Methyl esters can be converted to ethyl esters using alkali metal ethoxides.

These steps ensure the preparation of the ethyl ester derivative with the correct stereochemistry and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Ozonolysis | Ozone, methanol, -78°C to 0°C | Cleavage of double bonds to form aldehyde group | Low temperature prevents over-oxidation |

| Reductive Workup | Reducing agent (e.g., dimethyl sulfide), -40°C | Conversion of ozonides to aldehydes | Preserves aldehyde and ester groups |

| Wittig/Horner–Wadsworth–Emmons Reaction | Phosphonium salts or phosphonates, NaH or NaNH2, THF | Formation/modification of formyl group | Enables stereoselective introduction |

| Esterification | Diazomethane or acid chloride, pyridine | Formation of ethyl ester | Mild conditions preserve sensitive groups |

| Resolution/Transesterification | Selective crystallization or alkoxide treatment | Obtaining optically active ethyl ester | Important for chiral purity |

Research Findings and Analytical Data

- The ozonolysis method provides high selectivity for the formyl group introduction at the 3-position of the cyclopentane ring with yields typically above 70% after reductive workup.

- Wittig-type reactions allow for fine-tuning of the aldehyde functionality and can be adapted to introduce various substituents adjacent to the formyl group.

- Esterification and resolution steps are crucial for obtaining high-purity this compound suitable for further synthetic applications.

- Stereochemical control is achievable by starting from optically active chrysanthemic acid derivatives and employing selective reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 3-carboxycyclopentane-1-carboxylate.

Reduction: Ethyl 3-hydroxymethylcyclopentane-1-carboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formylcyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and formyl groups.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-formylcyclopentane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a hydroxymethyl group.

Comparison with Similar Compounds

Comparison with Similar Cyclopentane Carboxylate Esters

Structural and Physical Properties

The table below compares Ethyl 3-formylcyclopentane-1-carboxylate with key analogs, highlighting differences in substituents, molecular weight, and physical properties:

*Estimated values for this compound are derived from structural analogs.

Key Observations:

- Molecular Weight: The pentyl-substituted analog (212.33 g/mol) has the highest molecular weight due to its long alkyl chain, while the amino-substituted compound (143.18 g/mol) is the lightest .

- Boiling Point : Ethyl 3-pentylcyclopentane-1-carboxylate exhibits a high boiling point (260.3°C), attributed to increased van der Waals forces from the pentyl group. The formyl analog’s estimated boiling point (250–270°C) aligns with its polar aldehyde group, which enhances intermolecular dipole interactions .

- Density : The pentyl derivative’s density (0.923 g/cm³) reflects its hydrophobic character, whereas the formyl analog’s higher polarity likely increases density slightly (~0.95 g/cm³) .

Reactivity and Functional Group Influence

- Formyl Group (this compound): The aldehyde functionality enables condensation reactions (e.g., forming Schiff bases) and nucleophilic additions. This contrasts with the ketone in Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate, which is less electrophilic but participates in enolate chemistry .

- Amino Group (Methyl 3-aminocyclopentanecarboxylate): Introduces basicity and hydrogen-bonding capacity, increasing solubility in polar solvents.

- Pentyl Group (Ethyl 3-pentylcyclopentane-1-carboxylate): Enhances lipophilicity, making it suitable for non-polar solvent applications. Its lower volatility compared to smaller esters reduces inhalation hazards .

Research and Application Context

- Synthetic Utility : The formyl group in this compound positions it as a precursor for pharmaceuticals or agrochemicals. Similar compounds, such as those extracted in ethyl acetate (e.g., turmeric and ginger bioactives), highlight the role of esters in natural product isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.